Cas no 339014-85-6 (7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone)

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
-
計算された属性
- せいみつぶんしりょう: 385.945
- どういたいしつりょう: 385.945
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7L-317S-1MG |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone |
339014-85-6 | >90% | 1mg |
£37.00 | 2023-09-08 | |
TRC | C159805-25mg |
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone |
339014-85-6 | 25mg |
$ 230.00 | 2022-06-06 | ||
Key Organics Ltd | 7L-317S-0.5G |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone |
339014-85-6 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
Key Organics Ltd | 7L-317S-5MG |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone |
339014-85-6 | >90% | 5mg |
£46.00 | 2023-09-08 | |
A2B Chem LLC | AI75675-1mg |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
339014-85-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616763-1mg |
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
339014-85-6 | 98% | 1mg |
¥499.00 | 2024-05-18 | |
A2B Chem LLC | AI75675-1g |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
339014-85-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI75675-10mg |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
339014-85-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878711-1g |
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
339014-85-6 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 7L-317S-1G |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone |
339014-85-6 | >90% | 1g |
£770.00 | 2023-09-08 |
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinoneに関する追加情報
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone: A Comprehensive Overview
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound with the CAS number 339014-85-6. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential applications in pharmaceuticals. The structure of this molecule is characterized by a quinazolinone core with substituents at positions 2, 3, and 7. Specifically, the 7-position bears a chlorine atom, the 3-position is substituted with a 2,4-dichloro-5-methoxyphenyl group, and the 2-position contains a sulfanyl (thioether) group.
The synthesis of 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone involves multi-step organic reactions. The quinazolinone framework is typically constructed through cyclization reactions, often utilizing amino acids or related precursors. The substitution at the 7-position with chlorine can be achieved via electrophilic aromatic substitution or other halogenation techniques. The introduction of the sulfanyl group at position 2 may involve thiolation or displacement reactions, depending on the specific synthetic pathway employed.
Recent studies have highlighted the potential of quinazolinones as scaffolds for drug discovery. For instance, research has shown that certain quinazolinone derivatives exhibit significant anti-cancer activity by targeting key enzymes or signaling pathways involved in tumor progression. The presence of multiple substituents in 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, particularly the chlorine atoms and methoxy group, may enhance its bioactivity by modulating its pharmacokinetic properties and interaction with biological targets.
In terms of biological activity, 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone has been investigated for its potential as an anti-inflammatory agent. Experimental data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Additionally, its sulfanyl group could contribute to antioxidant properties, further supporting its potential therapeutic applications.
From a structural perspective, the quinazolinone core provides a rigid framework that facilitates interactions with biological macromolecules such as proteins and nucleic acids. The substitution pattern in 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone introduces both electron-withdrawing and electron-donating groups into the molecule. This balance may influence its solubility, stability, and bioavailability when administered as a drug candidate.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone with various biological targets. These studies provide insights into its binding affinity and selectivity profiles, which are critical for optimizing its therapeutic potential. For example, molecular docking simulations have revealed that this compound may bind effectively to certain kinase domains involved in cellular signaling.
In conclusion, 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone represents an intriguing compound with promising applications in drug discovery. Its unique structure and substituent pattern suggest diverse biological activities that warrant further investigation. As research continues to uncover its full potential, this compound could play a significant role in advancing novel therapeutic strategies across various disease areas.
339014-85-6 (7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone) 関連製品
- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 1804832-39-0(4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)
- 1705408-59-8(3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)
- 6130-93-4(2,\u200b2',\u200b6,\u200b6'-\u200bTetramethyl-\u200bN-\u200bnitrosopiperidine)
- 1806813-68-2(4-Amino-6-(difluoromethyl)-3-fluoro-2-methoxypyridine)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
- 2171908-12-4(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid)
- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)
